molecular formula C12H14BrNO2 B13112290 (3R,4S)-Methyl 4-(2-bromophenyl)pyrrolidine-3-carboxylate

(3R,4S)-Methyl 4-(2-bromophenyl)pyrrolidine-3-carboxylate

Cat. No.: B13112290
M. Wt: 284.15 g/mol
InChI Key: MTPGTGKQVPJNAH-VHSXEESVSA-N
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Description

“(3R,4S)-Methyl 4-(2-bromophenyl)pyrrolidine-3-carboxylate” is a chiral pyrrolidine derivative featuring a 2-bromophenyl substituent at the C4 position and a methyl ester group at the C3 position.

Properties

Molecular Formula

C12H14BrNO2

Molecular Weight

284.15 g/mol

IUPAC Name

methyl (3S,4R)-4-(2-bromophenyl)pyrrolidine-3-carboxylate

InChI

InChI=1S/C12H14BrNO2/c1-16-12(15)10-7-14-6-9(10)8-4-2-3-5-11(8)13/h2-5,9-10,14H,6-7H2,1H3/t9-,10+/m0/s1

InChI Key

MTPGTGKQVPJNAH-VHSXEESVSA-N

Isomeric SMILES

COC(=O)[C@@H]1CNC[C@H]1C2=CC=CC=C2Br

Canonical SMILES

COC(=O)C1CNCC1C2=CC=CC=C2Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl(3S,4R)-4-(2-bromophenyl)pyrrolidine-3-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction using a brominated aromatic compound.

    Esterification: The carboxylate group can be esterified using methanol and an acid catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Methyl(3S,4R)-4-(2-bromophenyl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter functional groups.

    Substitution: The bromophenyl group can participate in substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Methyl(3S,4R)-4-(2-bromophenyl)pyrrolidine-3-carboxylate has several scientific research applications:

    Chemistry: It can be used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be used in studies involving enzyme inhibition or receptor binding.

    Industry: It can be used in the production of specialty chemicals or as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of Methyl(3S,4R)-4-(2-bromophenyl)pyrrolidine-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The table below compares key structural analogs of “(3R,4S)-Methyl 4-(2-bromophenyl)pyrrolidine-3-carboxylate” based on substituents, molecular weight, and physicochemical data from the evidence:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Data (Yield/Purity) Analytical Methods References
(3R,4S)-Methyl 4-(2-bromophenyl)pyrrolidine-3-carboxylate (target compound) 2-bromophenyl, methyl ester C₁₂H₁₄BrNO₂ 284.15* Not reported Not specified
(±)-Methyl (3R,4S)-1-methyl-4-phenyl-3-[(3-phenylureido)methyl]pyrrolidine-3-carboxylate Phenyl, ureido-methyl C₂₂H₂₅N₃O₃ 408.45 Yield: 96%, Purity: 96% ¹H-NMR
Methyl (3R,4S)-4-(4-chlorophenyl)pyrrolidine-3-carboxylate hydrochloride 4-chlorophenyl, methyl ester C₁₂H₁₅Cl₂NO₂ 276.16 Storage: Room temp Not specified
Methyl (3R,4S)-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate 2,4-difluorophenyl C₁₂H₁₃F₂NO₂ 241.23 Not reported Not specified
Methyl (3R,4S)-1-benzyl-4-(3-fluorophenyl)pyrrolidine-3-carboxylate 3-fluorophenyl, benzyl C₁₉H₂₀FNO₂ 313.37 Not reported Not specified

*Calculated based on the 4-bromophenyl analog .

Analytical Characterization

  • APCI-MS and NMR Dominance : Most analogs (e.g., compounds in ) were characterized using APCI mass spectrometry and ¹H/¹³C-NMR, confirming molecular weights and substituent positions .
  • Purity Challenges : Compounds with heteroaromatic groups (e.g., 3-pyridyl in ’s 14{6,8}) showed lower purity (36%), likely due to side reactions or solubility issues during chromatography .

Key Research Findings

Substituent Impact: Bromo vs. Chloro/Fluoro: Bromine’s larger atomic radius and polarizability may enhance hydrophobic interactions in drug-receptor binding compared to smaller halogens like chlorine or fluorine . Ortho vs.

Synthetic Optimization :

  • Ureido-functionalized pyrrolidines () demonstrate that bulky substituents require careful optimization of reaction conditions (e.g., solvent, temperature) to maintain high yields .

Biological Activity

(3R,4S)-Methyl 4-(2-bromophenyl)pyrrolidine-3-carboxylate is a chiral compound with significant potential in medicinal chemistry. Its unique structural features, including a pyrrolidine ring and a bromophenyl substituent, contribute to its biological activity and versatility in drug development. This article explores the biological activity of this compound, focusing on its interactions with various biological targets, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C12H14BrNO2
  • Molecular Weight : 284.15 g/mol
  • IUPAC Name : (3R,4S)-Methyl 4-(2-bromophenyl)pyrrolidine-3-carboxylate

The compound's biological activity is largely attributed to its ability to act as a ligand in receptor-ligand interactions. The presence of the bromophenyl group enhances its binding affinity to various receptors and enzymes, which is crucial for modulating biological pathways relevant to disease mechanisms.

Potential Targets:

  • Receptors : Interactions with G-protein coupled receptors (GPCRs) have been noted, potentially influencing pathways involved in neurotransmission and inflammation.
  • Enzymes : The compound may inhibit specific enzymes such as acetylcholinesterase (AChE), which plays a role in neurodegenerative diseases like Alzheimer's.

Biological Activity Studies

Recent studies have demonstrated the compound's potential therapeutic effects:

  • Anticancer Activity : Research indicates that (3R,4S)-Methyl 4-(2-bromophenyl)pyrrolidine-3-carboxylate shows promise as an anticancer agent. For instance, it has been tested against FaDu hypopharyngeal tumor cells, exhibiting cytotoxicity superior to some reference drugs like bleomycin .
  • Neuroprotective Effects : The compound's ability to inhibit AChE suggests potential applications in treating Alzheimer's disease. By enhancing acetylcholine levels in the brain, it may improve cognitive function and reduce neurodegeneration .

Comparative Analysis with Similar Compounds

The following table summarizes structural comparisons with related compounds that may offer insights into their biological activities:

Compound NameStructural FeaturesUnique Aspects
(3R,4S)-Methyl 4-(p-tolyl)pyrrolidine-3-carboxylateMethyl group on para positionDifferent electronic properties due to methyl substitution
(3R,4S)-Methyl 4-(4-bromophenyl)pyrrolidine-3-carboxylateBromine at para positionSimilar reactivity but different steric effects
(3S,4R)-Methyl 1-benzyl-4-(bromophenyl)pyrrolidine-3-carboxylateBenzyl substitution instead of methylPotentially different pharmacological profiles due to benzyl group

Case Studies and Research Findings

  • Cancer Research : A study highlighted the use of (3R,4S)-Methyl 4-(2-bromophenyl)pyrrolidine-3-carboxylate in a three-component cycloaddition reaction that resulted in a product with enhanced cytotoxicity against tumor cells .
  • Neuropharmacology : Investigations into the compound's interaction with AChE revealed conformational changes that could enhance binding affinity and selectivity for the enzyme . This property is critical for developing drugs targeting neurodegenerative conditions.

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